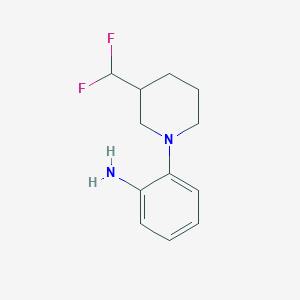

2-(3-(Difluorometil)piperidin-1-il)anilina

Descripción general

Descripción

Synthesis Analysis

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Diseño y Síntesis de Fármacos

Los compuestos que contienen piperidina representan uno de los bloques medicinales sintéticos más importantes para la construcción de fármacos . Están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides . La síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .

Aplicaciones Anticancerígenas

Los derivados de la piperidina se están utilizando como agentes anticancerígenos . Se ha encontrado que varios alcaloides de piperidina aislados de hierbas naturales exhiben efectos antiproliferativos y antimetastásicos en varios tipos de cánceres tanto in vitro como in vivo .

Aplicaciones Antivirales

Los derivados de la piperidina se han utilizado en el diseño y síntesis de agentes antivirales de amplio espectro . Se han perseguido contra tres virus, a saber, el virus de la influenza (H1N1), el virus del herpes simple 1 (HSV-1) y el coxsackievirus B3 (COX-B3) .

Aplicaciones Antimaláricas

Los derivados de la piperidina también se están utilizando como agentes antimaláricos .

Aplicaciones Antimicrobianas y Antifúngicas

Los derivados de la piperidina han mostrado una excelente actividad antifúngica contra Pythium aphanidermatum y Rhizoctonia solani . También se están utilizando como agentes antimicrobianos .

Aplicaciones Analgésicas y Antiinflamatorias

Los derivados de la piperidina se están utilizando como agentes analgésicos y antiinflamatorios .

Aplicaciones Antipsicóticas

Los derivados de la piperidina se están utilizando como agentes antipsicóticos .

Aplicaciones Anticoagulantes

Los derivados de la piperidina se están utilizando como agentes anticoagulantes .

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways .

Result of Action

Piperidine derivatives are known to have various pharmacological activities .

Análisis Bioquímico

Biochemical Properties

2-(3-(Difluoromethyl)piperidin-1-yl)aniline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .

Cellular Effects

2-(3-(Difluoromethyl)piperidin-1-yl)aniline has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, this compound has been shown to impact the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to 2-(3-(Difluoromethyl)piperidin-1-yl)aniline has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often dose-dependent and can be observed at threshold levels specific to the animal model being studied .

Metabolic Pathways

2-(3-(Difluoromethyl)piperidin-1-yl)aniline is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the overall metabolic flux and the levels of specific metabolites within the cell. Additionally, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline can influence the activity of other metabolic enzymes, further modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline within tissues can also be influenced by its interactions with plasma proteins, which can modulate its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting sequences. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the localization and activity of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline within the cell .

Propiedades

IUPAC Name |

2-[3-(difluoromethyl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c13-12(14)9-4-3-7-16(8-9)11-6-2-1-5-10(11)15/h1-2,5-6,9,12H,3-4,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTENNJIBUKUPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

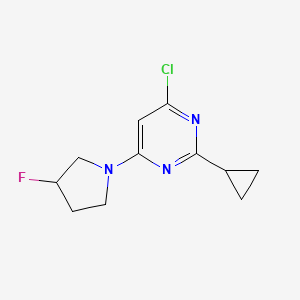

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

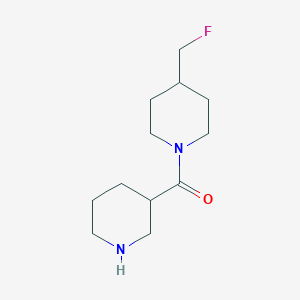

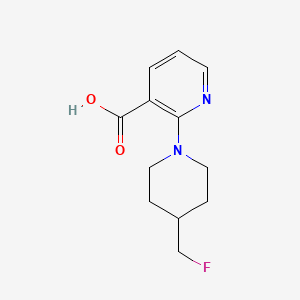

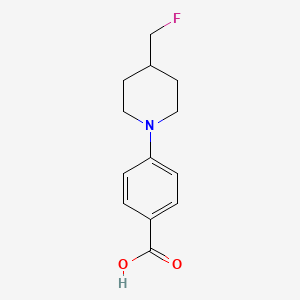

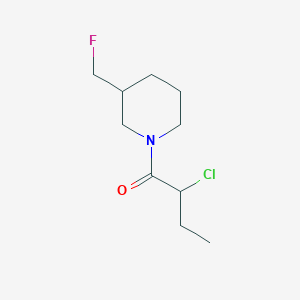

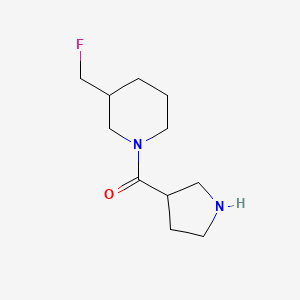

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(piperidin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1476537.png)

![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)

![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)